1-(2-Methylpropyl)-2-(propan-2-yl)piperazine
CAS No.:
Cat. No.: VC17635136
Molecular Formula: C11H24N2
Molecular Weight: 184.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H24N2 |
---|---|
Molecular Weight | 184.32 g/mol |
IUPAC Name | 1-(2-methylpropyl)-2-propan-2-ylpiperazine |
Standard InChI | InChI=1S/C11H24N2/c1-9(2)8-13-6-5-12-7-11(13)10(3)4/h9-12H,5-8H2,1-4H3 |
Standard InChI Key | HHUSKXPMJADLRH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CN1CCNCC1C(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a piperazine ring, a heterocyclic diamino scaffold, substituted with two branched alkyl groups:
-
N1 substituent: 2-Methylpropyl (isobutyl; -CH2CH(CH3)2)
-
N2 substituent: Propan-2-yl (isopropyl; -CH(CH3)2)
This substitution pattern introduces steric bulk and modulates electronic properties, influencing reactivity and biological interactions. Comparative analysis with structurally related piperazines, such as 4-(3-chlorophenyl)-N-{(2S)-1-[(2-methylpropyl)amino]-1-oxopropan-2-yl}piperazine-1-carboxamide , reveals that alkyl substituents enhance lipophilicity and metabolic stability compared to aryl-substituted analogs.
Table 1: Key Structural and Physicochemical Properties
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis of 1-(2-methylpropyl)-2-(propan-2-yl)piperazine is documented, its preparation can be inferred from methods used for analogous piperazine derivatives. For example, industrial processes for pyrimidinyl-piperazine compounds often employ nucleophilic substitution or reductive amination . A plausible route involves:
-
Alkylation of Piperazine:
-
Step 1: Mono-alkylation of piperazine with 1-bromo-2-methylpropane under basic conditions (e.g., K2CO3 in acetonitrile) to yield 1-(2-methylpropyl)piperazine.
-
Step 2: Secondary alkylation with 2-bromopropane to introduce the isopropyl group at N2.
-
This method mirrors the synthesis of trans-N-(4-{2-[4-(5,6-dichloro-2-methyl-amino-pyrimidin-4-yl)piperazin-1-yl]ethyl}cyclohexyl)propionamide, where sequential alkylation and purification steps are critical .
Optimization Challenges
-
Steric Hindrance: The branched alkyl groups may impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times.
-
Regioselectivity: Ensuring mono-alkylation before introducing the second substituent requires careful stoichiometric control.
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity
The compound’s logP (~2.5–3.0) suggests moderate lipophilicity, comparable to 4-(3-chlorophenyl)-N-{(2S)-1-[(2-methylpropyl)amino]-1-oxopropan-2-yl}piperazine-1-carboxamide (logP = 2.92) . This property enhances membrane permeability but may limit aqueous solubility, necessitating formulation strategies for drug delivery applications.
Compound | Target/Application | Structural Feature |
---|---|---|
Aripiprazole | Dopamine D2 receptor | Piperazine with quinolinone |
JDTic | κ-opioid receptor | 3-Hydroxyphenyl-piperazine |
1-(2-Methylpropyl)-2-(propan-2-yl)piperazine | Hypothetical CNS agent | Dual alkyl substitution |
Industrial Chemistry
The compound’s synthetic versatility makes it a candidate for:
-
Ligand Design: Chelating agents in catalysis.
-
Polymer Chemistry: Crosslinking agents for resins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume